molecular formula C7H10O2 B3368376 1,2-Dimethyl-3-carbomethoxycyclopropene CAS No. 20939-00-8

1,2-Dimethyl-3-carbomethoxycyclopropene

Cat. No. B3368376
CAS RN: 20939-00-8
M. Wt: 126.15 g/mol
InChI Key: IKBRSONWVHPZBT-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-3-carbomethoxycyclopropene” is a chemical compound with the formula C7H10O2 and a molecular weight of 126.1531 . The IUPAC Standard InChI is InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3 .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-3-carbomethoxycyclopropene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1,2-Dimethyl-3-carbomethoxycyclopropene” has several physical and chemical properties. For example, its standard Gibbs free energy of formation (ΔfG°) is -154.41 kJ/mol, and its enthalpy of formation at standard conditions (ΔfH°gas) is -324.97 kJ/mol . The compound’s normal boiling point temperature (Tboil) is 451.71 K, and its critical temperature (Tc) is 647.10 K .

Scientific Research Applications

Catalytic Processes and Complex Formation

  • Palladacycle Formation: A study by Hashmi, Grundl, and Bats (2000) explored the formation of a new palladacycle using dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate, which could be a derivative or related compound to 1,2-Dimethyl-3-carbomethoxycyclopropene. This process involves complex organometallic reactions and could have implications in catalysis and organic synthesis (Hashmi, Grundl, & Bats, 2000).

Ring-opening Reactions

  • Metal Carbenoids from Cyclopropenes: A 2015 paper by Archambeau, Miege, Meyer, and Cossy discusses the use of cyclopropenes in intramolecular cyclopropanation and C-H insertion reactions, involving metal carbenoids. Cyclopropenes like 1,2-Dimethyl-3-carbomethoxycyclopropene could potentially be used in similar contexts (Archambeau, Miege, Meyer, & Cossy, 2015).

Polymer and Ligand Synthesis

  • Synthesis of Organic Ligands: Karpov et al. (2016) investigated the synthesis of novel polycyano-containing organic ligands using carbanion cleavage of certain cyclopropene derivatives. While the specific focus was not on 1,2-Dimethyl-3-carbomethoxycyclopropene, this research indicates potential applications in creating complex organic ligands (Karpov et al., 2016).

Gold-Catalyzed Rearrangements

  • Rearrangement into Silylmethylene Cyclopropanes: Hiault, Archambeau, Miege, Meyer, and Cossy (2016) demonstrated that methoxymethyl ethers derived from certain cyclopropenyl compounds undergo gold-catalyzed rearrangement, leading to the formation of silylmethylene cyclopropanes. This shows the potential of cyclopropenes in catalytic rearrangements (Hiault et al., 2016).

Synthesis of Polycyclic and Heterocyclic Compounds

  • Conformational Studies and Compound Synthesis: Akther, Islam, Rahman, Georghiou, Matsumoto, Tanaka, Thuéry, Redshaw, and Yamato (2016) synthesized a series of compounds illustrating the conformational behavior of certain metacyclophanes. The application of cyclopropene derivatives in such syntheses indicates their utility in creating complex molecular structures (Akther et al., 2016).

Mechanism of Action

The mechanism of action for “1,2-Dimethyl-3-carbomethoxycyclopropene” is not well understood . More research is needed to fully understand how this compound interacts with other substances.

Future Directions

The future directions for research on “1,2-Dimethyl-3-carbomethoxycyclopropene” are not clear at this time . Further studies are needed to explore its potential applications and understand its properties in more detail.

properties

IUPAC Name

methyl 2,3-dimethylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBRSONWVHPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175105
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-3-carbomethoxycyclopropene

CAS RN

20939-00-8
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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